molecular formula C14H23N B15266083 [(2,5-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

[(2,5-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B15266083
M. Wt: 205.34 g/mol
InChI Key: CSVIZRHHVXGLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the amine nitrogen is bonded to a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzyl chloride and 2-methylbutan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dimethylbenzyl chloride is reacted with 2-methylbutan-2-amine in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylphenyl)methylmethylamine
  • (2,5-Dimethylphenyl)methylamine
  • (2,5-Dimethylphenyl)methylamine

Uniqueness

(2,5-Dimethylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylbutan-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-9-11(2)7-8-12(13)3/h7-9,15H,6,10H2,1-5H3

InChI Key

CSVIZRHHVXGLAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C=CC(=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.